2-amino-N-methyl-2-phenylacetamide hydrochloride

Lipophilicity LogD LogP

Researchers balancing permeability and solubility in lead optimization often encounter narrow logD windows that force method revalidation when switching analogs. 2-Amino-N-methyl-2-phenylacetamide hydrochloride (CAS 53059-80-6) provides a precise intermediate LogP (~0.01) and LogD₇.₄ of -0.30, enabling aqueous buffer compatibility without excessive DMSO. • Dual nucleophilic sites (α-amine + N-methyl amide) support acylation, alkylation, and peptide coupling for scaffold diversification. • Hydrochloride salt form ensures straightforward stock solution preparation in aqueous buffers, reducing solvent-induced assay artifacts. • ≥95% purity supports reliable HPLC/LC-MS calibration and reference standard use.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 53059-80-6
Cat. No. B1439479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methyl-2-phenylacetamide hydrochloride
CAS53059-80-6
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCNC(=O)C(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H
InChIKeySDDDEENAJBZGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-methyl-2-phenylacetamide HCl: Physicochemical & Procurement Profile


2-Amino-N-methyl-2-phenylacetamide hydrochloride (CAS 53059-80-6) is a phenylacetamide derivative that exists as a racemic hydrochloride salt . The compound possesses a molecular formula of C9H13ClN2O and a molecular weight of 200.66–201 g/mol . The free base (CAS 93782-07-1) has an XLogP3 of 0.3 [1], while the hydrochloride salt exhibits a substantially lower calculated LogP of 0.01 , a property that directly influences aqueous solubility and handling characteristics in biological assay systems.

2-Amino-N-methyl-2-phenylacetamide HCl: Why Substitution Fails


The combination of an alpha-amino group, an N-methyl amide, and the hydrochloride salt form generates a distinct lipophilicity and ionization profile that cannot be replicated by simple phenylacetamide analogs. Computed LogD values for the free base are -1.97 at pH 5.5 and -0.30 at pH 7.4 [1]. In contrast, the N-methyl-2-phenylacetamide analog (lacking the alpha-amino group) exhibits LogD values of 1.03 at both pH levels [2], while 2-amino-2-phenylacetamide (lacking the N-methyl group) displays LogD values of -2.20 and -0.52 [3]. These quantitative differences in distribution coefficients translate to distinct solubility, permeability, and retention characteristics in HPLC, liquid-liquid extraction, and biological partitioning studies—making direct interchangeability without method revalidation scientifically unsound.

2-Amino-N-methyl-2-phenylacetamide HCl: Key Differentiators


Lipophilicity (LogP/LogD) Profile

The compound exhibits a calculated LogP of 0.01 (hydrochloride salt) to 0.3 (free base) [1], positioning it between the more lipophilic N-methyl-2-phenylacetamide (XLogP3 = 1.2) [2] and the more hydrophilic 2-amino-2-phenylacetamide (XLogP3 = -0.1) [3]. This intermediate lipophilicity is also reflected in the free base LogD values at physiological pH (7.4): -0.30 for the target compound, 1.03 for N-methyl-2-phenylacetamide, and -0.52 for 2-amino-2-phenylacetamide [4][5][6].

Lipophilicity LogD LogP Partition Coefficient

Hydrochloride Salt Solubility Advantage

The hydrochloride salt (CAS 53059-80-6) exhibits a calculated LogP of 0.01 , substantially lower than the free base XLogP3 of 0.3 [1]. While direct aqueous solubility values are not reported in publicly available authoritative databases, the formation of a hydrochloride salt of a primary amine is classically associated with increased water solubility compared to the neutral free base [2]. This inference is consistent with the lower LogP value and the compound's handling as a solid salt suitable for dissolution in aqueous buffers.

Solubility Salt Form Hydrochloride Bioavailability

Minimum Purity Specifications

Commercially available batches of 2-amino-N-methyl-2-phenylacetamide hydrochloride are routinely supplied with a minimum purity specification of 95% . In contrast, alternative sources or uncharacterized batches of closely related phenylacetamide analogs may lack defined purity thresholds, introducing variability in downstream synthetic yields or biological assay results. A purity of ≥95% ensures that no single impurity exceeds 5%, reducing the likelihood of confounding off-target effects in cellular assays or unexpected by-products in multi-step syntheses.

Purity Quality Control Assay Reproducibility

GHS Hazard Classification

The hydrochloride salt is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity—single exposure (Category 3) , with H315, H319, and H335 hazard statements. The free base carries acute toxicity warnings (H302, H312) [1], but the hydrochloride salt's primary hazard is local irritation rather than acute systemic toxicity. This distinction impacts procurement decisions regarding personal protective equipment requirements, waste disposal protocols, and shipping classifications.

GHS Classification Safety Handling

2-Amino-N-methyl-2-phenylacetamide HCl: Application Scenarios


Medicinal Chemistry Building Block

The compound's intermediate LogP (~0.01–0.3) and LogD (-0.30 at pH 7.4) make it a suitable scaffold for lead optimization programs where both membrane permeability and aqueous solubility are required. Unlike the more lipophilic N-methyl-2-phenylacetamide (LogP 1.2) which may exhibit high nonspecific protein binding, or the more hydrophilic 2-amino-2-phenylacetamide (LogP -0.1) which may suffer from poor passive diffusion, this compound provides a balanced starting point for further functionalization [1][2].

Aqueous Biological Assay Development

The hydrochloride salt form enhances water solubility relative to the free base, facilitating preparation of stock solutions in aqueous buffers without requiring high concentrations of DMSO or other organic co-solvents. This property reduces solvent-induced artifacts in cellular assays and supports more physiologically relevant experimental conditions [3].

Analytical Reference Standard

With a minimum purity specification of 95%, the compound is appropriate for use as a reference standard in HPLC method development, LC-MS quantification, and purity assessment of synthetic intermediates. The documented purity reduces the uncertainty associated with impurity peaks and enables accurate calibration curve generation .

Synthetic Intermediate

The presence of a primary alpha-amino group and a secondary N-methyl amide provides two distinct nucleophilic sites for selective derivatization, including acylation, alkylation, and peptide coupling reactions. This dual functionality makes the compound a versatile building block for the synthesis of more complex phenylacetamide-based pharmacophores and agrochemical intermediates .

Technical Documentation Hub

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